Octanoylcarnitine

描述

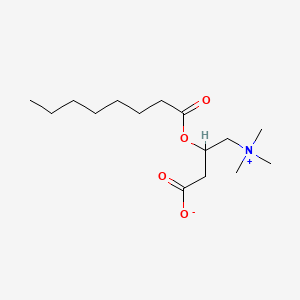

Octanoylcarnitine is a natural product found in Schizosaccharomyces pombe and Paraburkholderia with data available.

Structure

3D Structure

属性

IUPAC Name |

3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTATJFJDMJMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14919-35-8 (chloride) | |

| Record name | Octanoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201316442 | |

| Record name | Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-77-0 | |

| Record name | Octanoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTANOYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1HB7P0O16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Octanoylcarnitine in Mitochondrial Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoylcarnitine, an acylcarnitine with an eight-carbon acyl chain, serves as a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its concentration in biological fluids is a direct reflection of the flux through this vital energy-producing pathway. Consequently, this compound has emerged as a paramount biomarker for the diagnosis and monitoring of inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). This technical guide provides an in-depth exploration of the biochemical role of this compound, its clinical significance in MCADD, detailed experimental protocols for its quantification, and a summary of key quantitative data.

Introduction: The Landscape of Fatty Acid Oxidation

Mitochondrial fatty acid beta-oxidation (FAO) is a fundamental catabolic process that provides a significant source of ATP, particularly during periods of fasting or prolonged physical activity.[1] This pathway involves the sequential breakdown of fatty acyl-CoA molecules into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle.[2] The entry of long-chain fatty acids into the mitochondrial matrix is dependent on the carnitine shuttle, a transport system that facilitates their passage across the inner mitochondrial membrane.[3][4][5] Medium-chain fatty acids (MCFAs), such as octanoic acid, also utilize this shuttle, albeit with some differences in their initial activation and transport.

The Biochemical Journey of this compound

This compound is formed during the metabolism of octanoyl-CoA, the activated form of octanoic acid. Its primary roles are as an intermediate in the transport of medium-chain fatty acids into the mitochondria and as a key indicator of metabolic flux.

The Carnitine Shuttle and Formation of this compound

The transport of fatty acids into the mitochondrial matrix is a meticulously regulated process, orchestrated by the carnitine shuttle. This process is essential for making fatty acids available for beta-oxidation.

Caption: The Carnitine Shuttle Pathway for Medium-Chain Fatty Acids.

The key steps involving this compound are:

-

Activation: Octanoic acid in the cytosol is activated to octanoyl-CoA by acyl-CoA synthetase.

-

Esterification: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the octanoyl group from CoA to carnitine, forming this compound.[5][6]

-

Translocation: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[3][6]

-

Re-esterification: Inside the matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, converting this compound back to octanoyl-CoA and releasing free carnitine.[5][6]

Beta-Oxidation of Octanoyl-CoA

Once inside the mitochondrial matrix, octanoyl-CoA enters the beta-oxidation spiral, a four-step process that shortens the fatty acyl chain by two carbons in each cycle.

Caption: The Medium-Chain Fatty Acid Beta-Oxidation Spiral.

The initial and rate-limiting step for medium-chain fatty acids is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD). This enzyme is crucial for the dehydrogenation of octanoyl-CoA.[2][7]

This compound as a Biomarker for MCADD

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid oxidation.[8] A deficiency in the MCAD enzyme leads to a blockage in the beta-oxidation of medium-chain fatty acids. This results in the accumulation of octanoyl-CoA in the mitochondrial matrix, which is then converted to this compound and exported out of the mitochondria. Consequently, individuals with MCADD exhibit significantly elevated levels of this compound in their blood and other tissues.[9][10]

The measurement of this compound is a primary tool in newborn screening programs worldwide for the early detection of MCADD.[8][11] Early diagnosis and dietary management, primarily avoiding fasting, can prevent life-threatening metabolic crises, such as hypoketotic hypoglycemia, lethargy, and coma.

Quantitative Data on this compound Levels

The concentration of this compound is a key diagnostic parameter. The following tables summarize typical concentrations found in healthy newborns and those with MCADD, as determined by tandem mass spectrometry (MS/MS) of dried blood spots.

Table 1: this compound (C8) Levels in Healthy Newborns

| Study | Number of Subjects | Median C8 Concentration (μmol/L) | Range/Max C8 Concentration (μmol/L) |

| Zytkovicz et al. (2001)[9] | 113 | Not Reported | < 0.22 |

| Khalid et al. (2010)[12] | 227,098 | 0.05 - 0.06 | Not Applicable |

| Andresen et al. (2001)[13] | 6340 (Group B) | Not Reported | 0.05 - 0.25 |

Table 2: this compound (C8) Levels in Newborns with Confirmed MCADD

| Study | Number of Subjects | Median C8 Concentration (μmol/L) | Range of C8 Concentration (μmol/L) |

| Zytkovicz et al. (2001)[9] | 16 | 8.4 | 3.1 - 28.3 |

| Grosse et al. (2006)[14] | 20 (homozygous) | Not Reported | 7.0 - 36.8 |

| Grosse et al. (2006)[14] | 27 (heterozygous) | Not Reported | 0.5 - 28.6 |

| Wilcken et al. (2007)[8] | 45 | Not Reported | Elevated in 44/45 patients |

Experimental Protocols for this compound Analysis

The gold standard for the quantification of this compound and other acylcarnitines is tandem mass spectrometry (MS/MS).[15][16][17] This technique offers high sensitivity, specificity, and throughput, making it ideal for newborn screening and clinical diagnostics.

Acylcarnitine Profiling from Dried Blood Spots (DBS) by MS/MS

This protocol outlines the general steps for the analysis of acylcarnitines from dried blood spots.

Caption: Experimental Workflow for Acylcarnitine Analysis from DBS.

Detailed Methodology:

-

Sample Preparation:

-

A 3 mm disc is punched from a dried blood spot on a Guthrie card and placed into a well of a 96-well microtiter plate.[15]

-

Extraction: 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine) is added to each well.[15] The plate is then agitated to facilitate the extraction of acylcarnitines from the blood spot.

-

The supernatant is transferred to a new 96-well plate.

-

-

Derivatization (Butylation):

-

The extracted acylcarnitines are derivatized to their butyl esters to improve their chromatographic and mass spectrometric properties.

-

This is typically achieved by adding a solution of 3N hydrochloric acid in n-butanol and incubating at an elevated temperature (e.g., 65°C for 15-20 minutes).[9]

-

-

Evaporation and Reconstitution:

-

The butanol is evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.[15]

-

The dried residue is reconstituted in a suitable mobile phase for MS/MS analysis.

-

-

Tandem Mass Spectrometry (MS/MS) Analysis:

-

Instrumentation: A tandem mass spectrometer, typically a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source is used.[15]

-

Ionization: ESI is used to generate protonated molecular ions [M+H]+ of the butylated acylcarnitines.[15]

-

Scan Mode: A precursor ion scan of m/z 85 is commonly employed. The carnitine moiety of all acylcarnitines fragments to produce a characteristic product ion at m/z 85. By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated in a single analysis.

-

-

Data Analysis and Quantification:

-

The concentration of each acylcarnitine is determined by comparing the ion intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.

-

The results are typically reported in μmol/L.

-

Conclusion

This compound is a central molecule in the intricate process of medium-chain fatty acid oxidation. Its role as a transport intermediate is fundamental to energy metabolism. Furthermore, its accumulation in MCADD has established it as an indispensable biomarker in modern medicine, enabling the early detection and management of this potentially devastating inherited disorder. The continued refinement of analytical techniques, such as tandem mass spectrometry, will further enhance our understanding of the nuanced roles of this compound and other acylcarnitines in health and disease, paving the way for improved diagnostic strategies and therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. aocs.org [aocs.org]

- 3. researchgate.net [researchgate.net]

- 4. Carnitine transport system - WikiLectures [wikilectures.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Blood acylcarnitine levels in normal newborns and heterozygotes for medium-chain acyl-CoA dehydrogenase deficiency: a relationship between genotype and biochemical phenotype? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.aap.org [publications.aap.org]

- 15. benchchem.com [benchchem.com]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 17. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Role of Octanoylcarnitine in Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in mitochondrial energy metabolism. It serves as a crucial intermediate in the transport and oxidation of octanoic acid, an eight-carbon fatty acid. This technical guide provides an in-depth exploration of the function of this compound within the mitochondria, detailing its metabolic pathway, the enzymes involved, and its significance in both health and disease. The guide further presents key quantitative data, detailed experimental protocols for its study, and visual representations of the associated metabolic and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

Mitochondrial fatty acid β-oxidation (FAO) is a fundamental catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The transport of fatty acids into the mitochondrial matrix is a critical and tightly regulated step in this process. While long-chain fatty acids require the carnitine shuttle, composed of carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2), the metabolism of medium-chain fatty acids has distinct features. This compound emerges as a key metabolite in the pathway of medium-chain fatty acid oxidation, and its study offers insights into mitochondrial function and dysfunction.

The Function of this compound in Mitochondrial Metabolism

This compound is an ester of carnitine and octanoic acid. Its primary function is to facilitate the transport of octanoyl-CoA into the mitochondrial matrix for subsequent β-oxidation. While medium-chain fatty acids can cross the inner mitochondrial membrane in their free form to some extent, their conversion to acylcarnitines significantly enhances their entry and subsequent oxidation.

Once inside the mitochondrial matrix, this compound is converted back to octanoyl-CoA by the enzyme carnitine octanoyltransferase (CROT) or, to a lesser extent, by carnitine acetyltransferase (CrAT). Octanoyl-CoA then enters the β-oxidation spiral, undergoing a series of four enzymatic reactions to yield acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.

In certain metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the β-oxidation of medium-chain fatty acids is impaired. This leads to an accumulation of this compound and other medium-chain acylcarnitines in the mitochondria, which can then be detected in the blood and urine, serving as a key diagnostic marker.[1]

Quantitative Data

The following tables summarize key quantitative data related to this compound in mitochondrial metabolism.

Table 1: Plasma this compound Concentrations

| Condition | Analyte | Concentration (µmol/L) | Sample Type | Reference(s) |

| Healthy Newborns | This compound | < 0.22 | Dried Blood Spot | [2] |

| Healthy Adults | This compound | 0.04 - 0.4 | Plasma | |

| MCAD Deficiency (Newborns) | This compound | 3.1 - 28.3 (Median: 8.4) | Dried Blood Spot | [2] |

| MCAD Deficiency (Older Patients) | This compound | 0.33 - 4.4 (Median: 1.57) | Dried Blood Spot | [2] |

Table 2: Mitochondrial Oxygen Consumption Rates with this compound

| Tissue/Cell Type | Substrate | State 3 Respiration (nmol O₂/min/mg protein) | State 4 Respiration (nmol O₂/min/mg protein) | Reference(s) |

| Isolated Rat Kidney Mitochondria | 10 µM this compound | 20 ± 1.7 | 16 ± 2.6 | |

| Isolated Rat Kidney Mitochondria | 10 µM this compound + 2 mM Malate | ~110 | ~48 | [3] |

| Isolated Rat Kidney Mitochondria | 10 µM this compound + 5 mM Succinate | ~380 | ~112 | [3] |

Table 3: Enzyme Kinetics for CPT2 and CrAT with Octanoyl-CoA

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Carnitine Palmitoyltransferase II (CPT2) | Octanoyl-CoA | ~5-15 | - | |

| Carnitine Acetyltransferase (CrAT) | Octanoyl-CoA | 24 | - | [4] |

Experimental Protocols

Measurement of Mitochondrial Respiration using High-Resolution Respirometry (Oroboros O2k)

This protocol outlines the measurement of this compound-supported respiration in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.

-

Substrates and Inhibitors: this compound, Malate, ADP, Oligomycin, FCCP, Rotenone, Antimycin A.

Procedure:

-

Chamber Preparation: Calibrate the Oroboros O2k chambers with MiR05 at 37°C.

-

Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 0.05 - 0.1 mg/mL) to each chamber.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

State 2 (Leak Respiration): Add malate (2 mM) to provide a source of oxaloacetate.

-

State 2 with this compound: Add this compound (e.g., 10-20 µM) to initiate fatty acid oxidation-supported leak respiration.

-

State 3 (Oxidative Phosphorylation): Add ADP (e.g., 2.5 mM) to stimulate ATP synthesis.

-

State 4o (Oligomycin-induced Leak): Add oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase and measure leak respiration in the presence of substrate.

-

ETS Capacity (Uncoupled Respiration): Titrate FCCP (e.g., in 0.5 µM steps) to uncouple the electron transport system (ETS) from ATP synthesis and measure the maximum respiratory capacity.

-

Complex I Inhibition: Add rotenone (0.5 µM) to inhibit Complex I.

-

Complex III Inhibition: Add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption (ROX).

-

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general workflow for the quantification of this compound in biological samples.

Materials:

-

Plasma, serum, or dried blood spot sample.

-

Internal standard (e.g., deuterated this compound).

-

Methanol for protein precipitation.

-

n-butanol with 3N HCl for derivatization.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

To a plasma/serum sample, add the internal standard and precipitate proteins with cold methanol.

-

For dried blood spots, punch out a small disc and extract with a methanol solution containing the internal standard.

-

-

Derivatization: Evaporate the supernatant and derivatize the acylcarnitines to their butyl esters by heating with butanolic HCl.

-

MS/MS Analysis:

-

Reconstitute the dried sample in the mobile phase.

-

Inject the sample into the mass spectrometer.

-

Analyze using electrospray ionization in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The precursor ion for butylated this compound is m/z 358.4, which fragments to a product ion of m/z 85.

-

-

Data Analysis: Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for Studying this compound Metabolism

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a vital metabolite in mitochondrial fatty acid metabolism, playing a key role in the transport and oxidation of medium-chain fatty acids. Its measurement provides a valuable tool for diagnosing and understanding metabolic disorders related to fatty acid oxidation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of the function and regulation of this compound will be instrumental in developing novel therapeutic strategies for a range of metabolic diseases.

References

- 1. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]

- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of Octanoylcarnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoylcarnitine is a critical intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. Its endogenous synthesis is a key step in cellular energy metabolism, and its quantification in biological fluids serves as an important biomarker for several inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the core enzymatic pathways responsible for this compound biosynthesis, detailing the involved enzymes, their kinetics, and subcellular localization. Furthermore, this guide presents detailed experimental protocols for the quantification of this compound and the assessment of key enzyme activities, alongside visualizations of the pertinent biochemical pathways and experimental workflows.

Core Synthesis Pathways of this compound

The endogenous synthesis of this compound is intricately linked to the catabolism of fatty acids within the mitochondrial matrix. The primary pathway involves the esterification of octanoyl-CoA with L-carnitine, a reaction catalyzed by carnitine acyltransferases.

Mitochondrial β-Oxidation and the Generation of Octanoyl-CoA

Medium-chain fatty acids, such as octanoic acid, are activated to their coenzyme A (CoA) thioesters in the mitochondrial matrix. Octanoyl-CoA is a key substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which catalyzes the first step of the β-oxidation spiral for medium-chain fatty acids. In conditions where MCAD activity is impaired, or when the flux through β-oxidation is high, octanoyl-CoA can accumulate in the mitochondrial matrix.

Enzymatic Conversion to this compound

The accumulation of octanoyl-CoA drives its conversion to this compound through the action of two key enzymes:

-

Carnitine Palmitoyltransferase 2 (CPT2): Located on the inner mitochondrial membrane, CPT2 is primarily known for its role in the carnitine shuttle, where it converts long-chain acylcarnitines back to their CoA esters for β-oxidation. However, CPT2 can also catalyze the reverse reaction, esterifying medium-chain acyl-CoAs, including octanoyl-CoA, to their corresponding acylcarnitines. This function is particularly important for exporting excess or non-metabolizable acyl groups from the mitochondria to prevent the sequestration of free Coenzyme A.

-

Carnitine Octanoyltransferase (CROT): While predominantly localized to peroxisomes, where it facilitates the transport of medium and long-chain fatty acids out of the organelle, CROT activity has also been implicated in mitochondrial fatty acid metabolism.[1][2][3] It can catalyze the reversible transfer of an octanoyl group from CoA to L-carnitine.

The resulting this compound can then be transported out of the mitochondria into the cytoplasm and subsequently into the circulation via the Carnitine/Acylcarnitine Translocase (CACT) , an antiporter in the inner mitochondrial membrane.

Data Presentation

Key Enzymes and Transporters

| Component | Gene | Cellular Localization | Function in this compound Synthesis |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | ACADM | Mitochondrial Matrix | Generates octanoyl-CoA as an intermediate in β-oxidation. |

| Carnitine Palmitoyltransferase 2 (CPT2) | CPT2 | Inner Mitochondrial Membrane | Catalyzes the conversion of octanoyl-CoA and L-carnitine to this compound and CoA. |

| Carnitine Octanoyltransferase (CROT) | CROT | Peroxisomes, Mitochondria | Catalyzes the formation of this compound from octanoyl-CoA and L-carnitine. |

| Carnitine/Acylcarnitine Translocase (CACT) | SLC25A20 | Inner Mitochondrial Membrane | Transports this compound out of the mitochondrial matrix in exchange for free carnitine. |

Substrate and Inhibitor Concentrations

| Molecule | Typical Intracellular Concentration | Notes |

| L-Carnitine | 1-5 mM[4] | Can be a limiting substrate for this compound synthesis. |

| Octanoyl-CoA | Low nanomolar range (estimated)[5] | Tightly regulated and buffered by acyl-CoA binding proteins. Can increase significantly in metabolic disorders. |

| Malonyl-CoA | 1-6 µM (physiological) | A known inhibitor of CROT. |

Enzyme Kinetic Parameters

Comprehensive kinetic data for the interaction of CPT2 and CROT with octanoyl-CoA is limited in the literature. The following provides a summary of known characteristics.

| Enzyme | Substrate | Km | Vmax | Inhibitors |

| CPT2 | Medium-chain acyl-CoAs | - | - | - |

| CROT | Octanoyl-CoA | - | - | Malonyl-CoA (Ki = 106 µM) |

Note: The substrate specificity of CPT2 and CROT for various acyl-CoAs has been studied, with CROT showing optimal activity with C6 or C8 acyl groups.

Experimental Protocols

Quantification of this compound by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the analysis of this compound from dried blood spots (DBS), a common application in newborn screening.

Materials:

-

Methanol (HPLC grade)

-

Deuterated internal standard mixture (including [D3]-octanoylcarnitine) in methanol

-

n-Butanol

-

3N HCl in n-butanol or acetyl chloride

-

96-well microtiter plates

-

Plate shaker

-

Nitrogen evaporator or vacuum concentrator

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Dried Blood Spot):

-

Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.

-

Add 100 µL of methanol containing the deuterated internal standards to each well.

-

Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.

-

Transfer the methanol extract to a new 96-well plate.

-

Evaporate the methanol to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization (Butylation):

-

Add 50 µL of 3N HCl in n-butanol (or a freshly prepared solution of acetyl chloride in n-butanol) to each well.

-

Seal the plate and heat at 65°C for 15 minutes. This converts the acylcarnitines to their butyl esters.

-

Evaporate the butanol to dryness under nitrogen or in a vacuum concentrator.

-

-

Analysis by MS/MS:

-

Reconstitute the dried residue in an appropriate mobile phase for flow injection analysis.

-

Analyze the samples using a tandem mass spectrometer operating in positive ion ESI mode.

-

Use a precursor ion scan of m/z 85 to detect all acylcarnitines.

-

Quantify this compound by comparing the signal intensity of the endogenous analyte to its corresponding deuterated internal standard using multiple reaction monitoring (MRM).

-

Carnitine Acyltransferase Activity Assay

This spectrophotometric assay can be adapted to measure the activity of CPT2 or CROT using octanoyl-CoA as a substrate. The principle is based on the detection of free CoA-SH released from the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

DTNB solution: 10 mM in Assay Buffer

-

L-Carnitine solution: 10 mM in deionized water

-

Octanoyl-CoA solution: 1 mM in deionized water

-

Isolated mitochondria or purified enzyme preparation

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture:

-

800 µL Assay Buffer

-

100 µL DTNB solution

-

50 µL L-Carnitine solution

-

-

Background Measurement: Add the enzyme source (e.g., 20-50 µg of mitochondrial protein) to the cuvette and mix. Monitor the absorbance at 412 nm until a stable baseline is achieved. This accounts for any non-enzymatic reaction.

-

Initiate Reaction: Add 50 µL of the octanoyl-CoA solution to the cuvette to start the reaction.

-

Monitor Absorbance: Immediately begin recording the increase in absorbance at 412 nm for 5-10 minutes. The rate of change in absorbance is proportional to the enzyme activity.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Fibroblast Cell Culture for Fatty Acid Oxidation Studies

Cultured human fibroblasts are a valuable model system for studying inborn errors of fatty acid oxidation.

Materials:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Culture flasks or plates

-

Stable isotope-labeled octanoic acid (e.g., [¹³C₈]-octanoic acid)

Procedure:

-

Cell Culture:

-

Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Grow cells to confluence in T-25 flasks or 6-well plates.

-

-

Incubation with Labeled Substrate:

-

On the day of the experiment, aspirate the culture medium and wash the fibroblast monolayer twice with PBS.

-

Add fresh culture medium containing the stable isotope-labeled octanoic acid at a final concentration of 10-100 µM.

-

Incubate the cells for 24-72 hours at 37°C.

-

-

Metabolite Analysis:

-

After incubation, collect the culture medium.

-

Harvest the cells and combine with the medium.

-

Extract the acylcarnitines from the combined sample and analyze by tandem mass spectrometry as described in Protocol 3.1 to determine the amount of labeled this compound produced.

-

Mandatory Visualizations

Caption: Mitochondrial pathway of endogenous this compound synthesis.

Caption: Workflow for this compound quantification by MS/MS.

Caption: Workflow for carnitine acyltransferase activity assay.

References

- 1. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]

- 4. Isolated Mitochondria Characterization [protocols.io]

- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

Octanoylcarnitine as a Biomarker for MCAD Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation, with an incidence of approximately 1 in 10,000 to 20,000 births.[1] This autosomal recessive disorder results from mutations in the ACADM gene, leading to a deficiency of the MCAD enzyme.[2][3] This enzyme catalyzes the initial dehydrogenation step in the mitochondrial β-oxidation of medium-chain fatty acids (6-12 carbons).[4] Impaired fatty acid oxidation leads to an inability to produce sufficient energy during periods of fasting or metabolic stress, resulting in hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.[1][4] Early diagnosis and management are critical to prevent these life-threatening complications.

Octanoylcarnitine (C8), a derivative of the eight-carbon fatty acid octanoic acid, has emerged as a highly sensitive and specific biomarker for the diagnosis of MCAD deficiency.[5] Its detection and quantification, primarily through tandem mass spectrometry (MS/MS), form the cornerstone of newborn screening programs worldwide, enabling pre-symptomatic diagnosis and intervention.[3][6] This guide provides a comprehensive overview of this compound as a biomarker for MCAD deficiency, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data on this compound Levels

The concentration of this compound in biological samples, particularly dried blood spots from newborns, is a critical diagnostic indicator for MCAD deficiency. The tables below summarize the quantitative data from various studies, highlighting the distinct differences in this compound levels between individuals with MCAD deficiency and unaffected controls.

| Population | Analyte | Concentration (μmol/L) | Notes | Reference |

| Healthy Newborns | This compound (C8) | Max: 0.22 | Majority at or below the detection limit. | [7][8] |

| Newborns with MCAD Deficiency (<3 days) | This compound (C8) | Median: 8.4 (Range: 3.1-28.3) | Significantly higher than in older patients. | [7][8] |

| Older Patients with MCAD Deficiency (8 days - 7 years) | This compound (C8) | Median: 1.57 (Range: 0.33-4.4) | Concentrations are lower than in the neonatal period but still elevated. | [7][8] |

| General Population (Median) | This compound (C8) | 0.1 | [5] | |

| Newborns with MCAD Deficiency (General Range) | This compound (C8) | 0.36 - 43.91 | Average of 11.2, median of 8.6. | [9] |

| Genotype | Analyte | Mean Concentration (μmol/L) | Range (μmol/L) | Reference |

| Homozygous for c.985A>G | This compound (C8) | 13.8 | 9-22 | [10] |

| Compound Heterozygotes | This compound (C8) | 2.6 | 1.9-3.2 | [10] |

| Homozygous for c.985A>G (NBS) | This compound (C8) | 23.4 ± 19.6 | [10] | |

| At least one other pathogenic variant (NBS) | This compound (C8) | 6.6 ± 3.0 | [10] | |

| Homozygous for c.985A>G (Lifetime plasma) | This compound (C8) | 6.2 ± 5 | [10] | |

| At least one other pathogenic variant (Lifetime plasma) | This compound (C8) | 3.6 ± 1.9 | [10] |

Experimental Protocol: Quantification of this compound by Tandem Mass Spectrometry

The analysis of acylcarnitines, including this compound, from dried blood spots using flow-injection tandem mass spectrometry is a widely adopted method for newborn screening.[11]

1. Sample Preparation

-

Materials: Dried blood spot collection cards, methanol containing deuterated internal standards (e.g., this compound-d3), microtiter plates, plate shaker, nitrogen evaporator.

-

Procedure:

-

A 3 mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.

-

100 µL of a methanol solution containing known concentrations of deuterated internal standards is added to each well.

-

The plate is covered and agitated on a plate shaker for 30 minutes to extract the acylcarnitines.

-

The supernatant is transferred to a new microtiter plate.

-

The solvent is evaporated to dryness under a gentle stream of nitrogen.

-

2. Derivatization (Butylation)

-

Materials: 3N butanolic-HCl, heating block.

-

Procedure:

-

60 µL of 3N butanolic-HCl is added to each well of the dried extract.

-

The plate is sealed and heated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

-

The butanolic-HCl is evaporated to dryness under a stream of nitrogen.

-

3. Reconstitution and Analysis

-

Materials: Mobile phase (e.g., 80% acetonitrile in water), tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Procedure:

-

The dried residue is reconstituted in 100 µL of the mobile phase.

-

The plate is placed in the autosampler of the mass spectrometer.

-

The sample is introduced into the mass spectrometer via flow injection.

-

4. Tandem Mass Spectrometry (MS/MS) Analysis

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions of the acylcarnitine butyl esters.

-

Detection: The analysis is performed in precursor ion scanning mode. The instrument is set to detect all parent ions that fragment to produce a specific daughter ion, which for butyl-esterified carnitine derivatives is m/z 85.

-

Quantification: The concentration of this compound is determined by comparing the ion intensity of the analyte to that of its corresponding deuterated internal standard.

Visualizations

Metabolic Pathway of Medium-Chain Fatty Acid Oxidation

Caption: Mitochondrial β-oxidation pathway highlighting the enzymatic block in MCAD deficiency.

Experimental Workflow for Newborn Screening

Caption: Workflow for MCAD deficiency diagnosis from newborn screening to confirmation.

Diagnostic Logic for MCAD Deficiency

Caption: Logical relationship of biomarkers and genetic testing in diagnosing MCAD deficiency.

Conclusion

This compound is an indispensable biomarker for the diagnosis of MCAD deficiency. Its marked elevation in affected individuals allows for highly accurate and early detection through newborn screening programs. The quantification of this compound by tandem mass spectrometry is a robust and reliable method that has significantly improved the prognosis for individuals with this disorder by enabling timely intervention and management. Further research into genotype-phenotype correlations and the long-term outcomes of individuals identified through newborn screening will continue to refine our understanding and clinical management of MCAD deficiency.

References

- 1. idph.state.il.us [idph.state.il.us]

- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MCAD [gmdi.org]

- 4. revvity.com [revvity.com]

- 5. publications.aap.org [publications.aap.org]

- 6. benchchem.com [benchchem.com]

- 7. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 221 Newborn-Screened Neonates with Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency: Findings from the Inborn Errors of Metabolism Collaborative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of Octanoylcarnitine in Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoylcarnitine (C8) is a crucial intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. As an acylcarnitine, it is formed from the conjugation of octanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine octanoyltransferase (CROT). This process facilitates the transport of medium-chain fatty acids across the inner mitochondrial membrane for subsequent energy production. The concentration of this compound in plasma is a critical biomarker for monitoring fatty acid oxidation (FAO) disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the physiological concentrations of this compound in human plasma, detailed experimental protocols for its quantification, and an exploration of its role in metabolic pathways.

Data Presentation: Physiological Plasma Concentrations of this compound

The physiological concentrations of this compound in plasma are typically low and can vary with age. The following table summarizes quantitative data from various studies. It is important to note that reference ranges may vary slightly between laboratories due to differences in methodology and patient populations.

| Age Group | Concentration (µmol/L) | Notes |

| Newborns (≤ 7 days) | < 0.19 | Reference range from a clinical laboratory. |

| Newborns (healthy) | Maximum of 0.22 | From a study of 113 randomly collected filter paper blood spots. The majority were at or below the detection limit.[1] |

| Newborns (unaffected) | Median: 0.08 (IQR 0.06–0.11) in girls, 0.09 (IQR 0.07–0.12) in boys. | Data from a large-scale newborn screening study. Concentrations remained relatively constant during the first 2 weeks of life.[2] |

| Infants and Children (8 days - 7 years) | < 0.45 | Reference range from a clinical laboratory. |

| Adults (≥ 8 years) | < 0.78 | Reference range from a clinical laboratory. |

| Adults (optimal range) | 0 - 0.27 | As suggested by a health data interpretation service.[3] |

Note: Concentrations can be significantly elevated in individuals with metabolic disorders such as MCAD deficiency. In newborns with confirmed MCAD deficiency, this compound levels can be highly increased, with a median of 8.4 µmol/L (range 3.1-28.3 µmol/L).[1]

Experimental Protocols: Quantification of this compound in Plasma

The gold-standard method for the quantification of this compound and other acylcarnitines in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput.

Sample Preparation: Protein Precipitation and Extraction

The initial step involves the removal of proteins from the plasma sample, which can interfere with the analysis.

-

Materials:

-

Plasma (collected in EDTA or heparin tubes)

-

Cold acetonitrile (HPLC grade)

-

Deuterated internal standard (e.g., d3-octanoylcarnitine) in methanol

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette a small volume of plasma (typically 10-50 µL) into a microcentrifuge tube.

-

Add a defined volume of cold acetonitrile (usually 3 volumes) containing the deuterated internal standard. The internal standard is crucial for accurate quantification as it corrects for sample loss during preparation and matrix effects during analysis.

-

Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the acylcarnitines, to a new tube or a 96-well plate for further processing.

-

Optional Derivatization: Butylation

To enhance the sensitivity and chromatographic properties of acylcarnitines, they are often derivatized to their butyl esters.

-

Materials:

-

n-butanol with 5% (v/v) acetyl chloride

-

Nitrogen evaporator or vacuum concentrator

-

Heating block or incubator

-

-

Procedure:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Add 100 µL of n-butanol containing 5% v/v acetyl chloride to the dried residue.

-

Incubate the mixture at 60°C for 20 minutes with shaking.

-

Evaporate the butanol to dryness.

-

Reconstitute the dried, derivatized sample in a suitable solvent (e.g., methanol/water mixture) before injection into the LC-MS/MS system.

-

LC-MS/MS Analysis

-

Instrumentation: A tandem mass spectrometer (typically a triple quadrupole) equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatography:

-

Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of acylcarnitines.

-

Mobile Phases: The mobile phases typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid and ammonium acetate to improve ionization and peak shape.

-

Gradient Elution: A gradient elution program is employed to separate the different acylcarnitine species based on their chain length and polarity.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitines.

-

Detection: Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification. This involves selecting the precursor ion (the protonated molecule of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from other molecules in the sample. For this compound, a characteristic fragmentation is the loss of the carnitine headgroup, resulting in a prominent product ion at m/z 85.

-

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

Caption: Metabolic pathway of this compound.

Role of this compound in Metabolic Signaling

This compound is a key player in cellular energy homeostasis. Its primary role is not as a classical signaling molecule that binds to receptors to initiate a signaling cascade. Instead, its concentration in the plasma and within cellular compartments acts as a signal of the metabolic state, particularly the flux of fatty acid oxidation.

The formation of this compound is essential for the transport of medium-chain fatty acids into the mitochondria for beta-oxidation. This process is tightly regulated. Carnitine palmitoyltransferase I (CPT1), the enzyme responsible for the formation of acylcarnitines, is a key regulatory point in fatty acid oxidation.

Elevated levels of this compound in the plasma are a strong indicator of a disruption in the beta-oxidation pathway. In MCAD deficiency, the enzyme responsible for the first step of beta-oxidation of medium-chain fatty acids is defective. This leads to an accumulation of octanoyl-CoA in the mitochondrial matrix, which is then converted to this compound and exported from the mitochondria and the cell, resulting in high plasma concentrations.

Therefore, the concentration of this compound can be viewed as a metabolic signal that reflects the balance between fatty acid supply and the capacity of the mitochondrial beta-oxidation pathway. In a broader sense, acylcarnitine profiles provide a "snapshot" of cellular metabolism, revealing patterns of accumulated metabolites that can guide the diagnosis of specific metabolic disorders and inform therapeutic interventions. Recent research also suggests a role for carnitine O-octanoyltransferase (CROT) in fatty acid metabolism and mitochondrial function, with implications for conditions like vascular calcification.

References

- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Octanoylcarnitine and its Link to Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, presents a significant and escalating global health challenge. Emerging evidence has implicated acylcarnitines, intermediates of fatty acid and amino acid metabolism, as key players in the pathophysiology of this syndrome. Among these, octanoylcarnitine (C8), a medium-chain acylcarnitine, has garnered considerable attention. Elevated circulating levels of this compound are increasingly recognized as a biomarker of mitochondrial dysfunction and incomplete fatty acid oxidation, processes intrinsically linked to the development of insulin resistance and other facets of metabolic syndrome. This technical guide provides an in-depth analysis of the current understanding of this compound's role in metabolic syndrome, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to support further research and therapeutic development in this critical area.

Introduction: The Emerging Role of Acylcarnitines in Metabolic Disease

Carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2][3] The balance between free carnitine and various acylcarnitine species provides a snapshot of mitochondrial fuel selection and oxidative capacity.[1] In states of metabolic health, fatty acid supply is matched by oxidative demand. However, in conditions characterized by nutrient excess and insulin resistance, such as obesity and type 2 diabetes, the rate of fatty acid uptake by tissues like skeletal muscle and liver can exceed the capacity of the tricarboxylic acid (TCA) cycle.[4] This mismatch leads to the accumulation of incompletely oxidized fatty acid intermediates, which are esterified to carnitine and exported from the mitochondria as acylcarnitines, including this compound.[4][5]

Elevated plasma concentrations of this compound and other acylcarnitines are now considered reliable biomarkers of metabolic stress and are associated with insulin resistance, type 2 diabetes, and cardiovascular disease.[5][6][7] This accumulation is thought to be more than just a passive indicator, with evidence suggesting that acylcarnitines themselves may actively contribute to cellular dysfunction by inducing proinflammatory signaling and exacerbating mitochondrial stress.[8] Understanding the precise mechanisms by which this compound levels are regulated and how they impact cellular processes is therefore a key objective for the development of novel therapeutic strategies against metabolic syndrome.

Quantitative Data on this compound in Metabolic Syndrome

The following tables summarize quantitative findings from various studies, highlighting the association between this compound levels and components of the metabolic syndrome.

Table 1: Plasma this compound Concentrations in Relation to Insulin Resistance and Type 2 Diabetes

| Study Population | Condition | This compound (C8) Concentration (µM) | Key Findings & Reference |

| Obese and Type 2 Diabetes Subjects vs. Lean Controls | Insulin Resistance | Higher C8 levels in obese and diabetic subjects.[4] | C8 levels, along with C3, C5, and C6-carnitine, were elevated in individuals with obesity and type 2 diabetes compared to lean controls.[4] |

| Biracial Cohort with Parental History of T2D | Incident Prediabetes | >0.25 µmol/L (in combination with other acylcarnitines) | Octenoyl carnitine (C8:1) was a significant predictor of incident prediabetes.[9] |

| Mediterranean Population at High Cardiovascular Risk | Incident Type 2 Diabetes | Predictive model including acylcarnitines showed a higher risk.[7] | An acylcarnitine profile, including short- and long-chain species, was significantly associated with a higher risk of developing type 2 diabetes.[7] |

Table 2: this compound in Other Conditions Associated with Metabolic Syndrome

| Study Population | Condition | This compound (C8) Concentration (µM) | Key Findings & Reference |

| Patients with Stable Angina Pectoris | Cardiovascular Mortality | Associated with cardiovascular mortality.[6] | This compound was associated with cardiovascular mortality and reduced heart function.[6] |

| Diabetic Cardiomyopathy (DCM) Patients vs. T2DM Patients | Diabetic Cardiomyopathy | Positively correlated with the risk of DCM.[10] | A factor including this compound, hexanoylcarnitine, and decanoylcarnitine was positively correlated with the risk of DCM.[10] |

| Adults with Acute Respiratory Distress Syndrome (ARDS) | Hyperinflammatory Phenotype | Markedly elevated.[11] | This compound levels were shown to be markedly elevated in adults with ARDS exhibiting a hyperinflammatory phenotype.[11] |

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for research in this field. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Acylcarnitine Profiling in Plasma/Serum by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and other acylcarnitines. Specific parameters may need to be optimized based on the instrumentation and specific research question.

3.1.1. Sample Preparation (Protein Precipitation)

-

Aliquoting: Pipette 10-50 µL of plasma or serum into a microcentrifuge tube.[12]

-

Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard mixture (e.g., d3-octanoylcarnitine) to each sample, calibrator, and quality control sample.[13] This is critical for accurate quantification.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile to the plasma sample.[12][14]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[12]

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12][13]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., methanol/water) before injection into the LC-MS/MS system.[13]

3.1.2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP system) is required.[15]

-

Chromatographic Separation:

-

Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of acylcarnitines.[15][16]

-

Mobile Phases: A gradient elution is commonly employed using two mobile phases, for example:

-

Gradient: The specific gradient program will depend on the column and the specific acylcarnitines being analyzed but generally involves a gradual increase in the percentage of the organic mobile phase.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantification. This involves selecting a specific precursor ion for this compound (m/z 288) and a specific product ion (m/z 85) resulting from its fragmentation in the collision cell.[17]

-

MRM Transitions for this compound:

-

Quantifier: 288 -> 85

-

Qualifier: 288 -> 229[17]

-

-

Internal Standard: The corresponding transition for the deuterated internal standard (e.g., d3-octanoylcarnitine, m/z 291 -> 85) is also monitored.[17]

-

3.1.3. Data Analysis

-

Quantification is achieved by calculating the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard and comparing this ratio to a calibration curve constructed using standards of known concentrations.

Signaling Pathways and Logical Relationships

The accumulation of this compound is intricately linked to cellular metabolic pathways and can trigger specific signaling cascades. The following diagrams, generated using the DOT language, illustrate these relationships.

Fatty Acid β-Oxidation and the Origin of this compound

Caption: Mitochondrial fatty acid β-oxidation pathway and the formation of this compound.

Experimental Workflow for Investigating this compound and Metabolic Syndrome

Caption: A typical experimental workflow for metabolomic studies of this compound.

Proposed Signaling Cascade Linking Elevated this compound to Insulin Resistance

Caption: Proposed signaling pathways linking this compound to insulin resistance.

Conclusion and Future Directions

The evidence strongly supports a significant association between elevated this compound and the pathophysiology of metabolic syndrome. As a marker of incomplete fatty acid oxidation and mitochondrial stress, this compound provides a valuable window into the metabolic dysregulation that precedes and accompanies insulin resistance and related comorbidities. The standardized and robust quantification of this compound using LC-MS/MS offers a powerful tool for researchers and drug development professionals to diagnose, monitor disease progression, and evaluate the efficacy of therapeutic interventions targeting metabolic pathways.

Future research should focus on several key areas:

-

Mechanistic Clarity: Elucidating the precise molecular mechanisms by which this compound and other acylcarnitines induce proinflammatory signaling and impair insulin action.

-

Therapeutic Targeting: Investigating whether therapeutic strategies aimed at reducing acylcarnitine accumulation, either by enhancing mitochondrial efficiency or reducing fatty acid uptake, can ameliorate metabolic syndrome.

-

Clinical Utility: Conducting large-scale prospective studies to validate the predictive value of this compound as a biomarker for the early detection and risk stratification of individuals susceptible to developing metabolic syndrome.

By continuing to unravel the complexities of acylcarnitine metabolism, the scientific community can pave the way for novel diagnostic and therapeutic approaches to combat the growing epidemic of metabolic disease.

References

- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]

- 6. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma Acylcarnitines and Risk of Type 2 Diabetes in a Mediterranean Population at High Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 17. files.core.ac.uk [files.core.ac.uk]

The Biological Significance of Elevated Octanoylcarnitine Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoylcarnitine (C8-carnitine) is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and octanoic acid, a medium-chain fatty acid. The primary function of the carnitine shuttle system is to transport long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, medium-chain fatty acids like octanoic acid can cross the inner mitochondrial membrane independently of the carnitine shuttle. Inside the mitochondria, they are activated to their coenzyme A (CoA) esters and undergo β-oxidation. Elevated levels of this compound in biological fluids are a significant biomarker for certain metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the biological significance of elevated this compound levels, including its role in disease, underlying molecular mechanisms, and its emerging role as a signaling molecule.

Data Presentation: Quantitative Levels of this compound

The concentration of this compound in biological fluids is a key diagnostic marker. The following tables summarize quantitative data from various studies.

Table 1: this compound Levels in Dried Blood Spots of Newborns

| Population | This compound (µmol/L) | Reference |

| Healthy Newborns (n=113) | < 0.22 (maximum) | [1][2][3] |

| Newborns with MCAD Deficiency (n=16, <3 days old) | 8.4 (median); 3.1 - 28.3 (range) | [1][2][3] |

| Older Patients with MCAD Deficiency (n=16, 8 days - 7 years) | 1.57 (median); 0.33 - 4.4 (range) | [1][2] |

Table 2: Plasma/Serum this compound Levels in Various Clinical Conditions

| Condition | Population | This compound Levels | Key Findings | Reference(s) |

| Type 2 Diabetes (T2D) | T2D patients vs. obese & lean controls | Significantly higher in T2D | Elevated levels of short- and medium-chain acylcarnitines in T2D. | [2] |

| Prediabetes (IGT) | Individuals with Impaired Glucose Tolerance | Higher than normal glucose tolerance | Elevated acetylcarnitine and other acylcarnitines. | [1] |

| Heart Failure (HF) | HF patients vs. controls | Increased in HF patients | Levels of various acylcarnitines, including medium-chain, are elevated. | [4][5] |

| Coronary Artery Disease (CAD) | Patients with CAD vs. healthy controls | Positively associated with CAD | This compound was associated with cardiovascular mortality and reduced heart function. | [6] |

| Sepsis | Septic shock non-survivors vs. survivors | Higher in non-survivors at enrollment | L-carnitine supplementation further increased acylcarnitine levels, more prominently in non-survivors. | [7][8] |

Core Biological Significance

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

The most well-established clinical significance of elevated this compound is its role as a primary biomarker for MCAD deficiency, an autosomal recessive inborn error of fatty acid metabolism. In MCAD deficiency, the enzyme responsible for the initial step of β-oxidation of medium-chain fatty acids (C6-C12) is defective. This leads to an accumulation of octanoyl-CoA, which is then converted to this compound by carnitine acetyltransferase (CrAT) or carnitine octanoyltransferase (CROT) and exported from the mitochondria. The resulting high levels of this compound are readily detectable in newborn screening programs using tandem mass spectrometry.[1][2][3]

Mitochondrial Dysfunction

Elevated levels of acylcarnitines, including this compound, are increasingly recognized as markers of mitochondrial dysfunction. In conditions of metabolic stress, such as insulin resistance, heart failure, and sepsis, the rate of fatty acid influx into the mitochondria can exceed the capacity of the β-oxidation pathway. This leads to an accumulation of acyl-CoAs, which can have detrimental effects, including inhibition of enzymatic function and depletion of the free CoASH pool. The conversion of these acyl-CoAs to acylcarnitines serves as a mechanism to buffer the intramitochondrial CoASH/acyl-CoA ratio and export the excess acyl groups from the mitochondria.[5] However, the accumulation of acylcarnitines themselves may also contribute to cellular dysfunction.

Cardiovascular Disease

Emerging evidence links elevated levels of medium-chain acylcarnitines, including this compound, to cardiovascular diseases. Studies have shown a positive association between this compound levels and the presence of coronary artery disease, cardiovascular mortality, and reduced heart function.[6] Furthermore, research suggests a role for carnitine O-octanoyltransferase (CROT) in vascular calcification. Increased CROT activity may lead to altered fatty acid metabolism and mitochondrial dysfunction in vascular smooth muscle cells, contributing to the calcification process.[1]

Inflammatory Signaling

Recent studies suggest that acylcarnitines, including those of medium-chain length, may act as signaling molecules that can activate pro-inflammatory pathways. Acylcarnitines have been shown to induce the expression of inflammatory cytokines and activate signaling pathways such as NF-κB and MAP kinases (JNK and ERK).[9] This pro-inflammatory effect may be mediated, in part, through pattern recognition receptors like Toll-like receptors (TLRs), although the precise mechanisms are still under investigation.[10][11][12][13]

Signaling Pathways and Molecular Mechanisms

dot

Figure 1: In MCAD deficiency, the block in β-oxidation leads to the accumulation of octanoyl-CoA, which is then converted to this compound.

dot

References

- 1. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]

- 2. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Circulating acylcarnitine profile in human heart failure: a surrogate of fatty acid metabolic dysregulation in mitochondria and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]

- 7. Septic Shock Nonsurvivors Have Persistently Elevated Acylcarnitines Following Carnitine Supplementation [ouci.dntb.gov.ua]

- 8. Septic Shock Non-Survivors Have Persistently Elevated Acylcarnitines Following Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Octanoylcarnitine in Newborn Screening for Metabolic Disorders: A Technical Guide

Abstract

Newborn screening (NBS) for inborn errors of metabolism has become a cornerstone of preventative pediatric medicine, enabling the early detection and treatment of potentially devastating genetic disorders. Among the key biomarkers utilized, octanoylcarnitine (C8) has emerged as a critical analyte for the identification of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the most common defect in mitochondrial fatty acid β-oxidation. This technical guide provides an in-depth exploration of the role of this compound in newborn screening, detailing the underlying pathophysiology, analytical methodologies, data interpretation, and clinical significance. It is intended for researchers, scientists, and professionals in drug development engaged in the study and management of metabolic disorders.

Introduction to this compound and MCAD Deficiency

Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is an autosomal recessive inherited disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[1] The deficiency lies in the ACADM gene, which codes for the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme.[2][3] This enzyme is crucial during periods of fasting or illness when glucose stores are depleted and fat becomes the primary energy source.[1]

In the absence of functional MCAD enzyme, medium-chain fatty acids, particularly octanoyl-CoA, accumulate in the mitochondria. This excess is then conjugated with carnitine to form this compound (C8), which is subsequently released into the bloodstream. Consequently, an elevated level of this compound in a newborn's blood is a primary and highly specific biomarker for MCADD.[1][4]

Untreated, MCADD can lead to severe metabolic crises characterized by hypoketotic hypoglycemia, lethargy, vomiting, seizures, coma, and potentially sudden death.[2][3] However, early detection through newborn screening and subsequent management, which primarily involves avoiding fasting and ensuring adequate caloric intake, allows for an excellent prognosis and prevents life-threatening complications.[2][5] The worldwide incidence of MCADD identified through screening is approximately 1 in 14,600.[6][7]

Pathophysiology: The Link Between MCAD Deficiency and Elevated this compound

Mitochondrial fatty acid β-oxidation (FAO) is a multi-step process that shortens fatty acyl-CoA molecules to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The MCAD enzyme catalyzes the initial dehydrogenation step for fatty acids with chain lengths of 6 to 12 carbons.

In MCAD deficiency, this pathway is blocked at the medium-chain level. The resulting accumulation of octanoyl-CoA and other medium-chain acyl-CoAs within the mitochondria has several downstream effects:

-

Formation of Acylcarnitines: The excess acyl-CoAs are converted to their corresponding acylcarnitine esters, such as this compound (C8), by carnitine palmitoyltransferase II (CPT-II) and carnitine/acylcarnitine translocase (CACT). This is a detoxification mechanism that frees up intramitochondrial coenzyme A (CoA).

-

Export and Detection: These acylcarnitines are exported from the mitochondria and accumulate in tissues and bodily fluids, including the blood. The elevated C8 level is readily detectable in dried blood spots (DBS) from newborns.[8]

Analytical Methodology for this compound Quantification

The analysis of this compound from newborn dried blood spots is almost universally performed using tandem mass spectrometry (MS/MS).[2][8] This technology allows for high-throughput, sensitive, and specific quantification of multiple acylcarnitines simultaneously.[9][10]

Experimental Protocol: Tandem Mass Spectrometry Analysis of Acylcarnitines

-

Sample Collection: A few drops of blood are collected from the newborn's heel onto a special filter paper card (e.g., Guthrie card) typically between 24 and 48 hours after birth.[1][5] The card is allowed to dry completely, forming a dried blood spot (DBS).

-

Sample Preparation:

-

A small disc (e.g., 3.2 mm) is punched from the DBS into a microtiter plate well.

-

An extraction solution is added to each well. This solution typically contains a mixture of organic solvents (e.g., methanol) and a set of stable isotope-labeled internal standards, including a labeled this compound (e.g., d3-C8 or d8-C8).[8][11] These internal standards are critical for accurate quantification via the isotope dilution method.

-

The plate is agitated to ensure complete extraction of the analytes from the blood spot.

-

The extract is then transferred to a new plate for analysis. Depending on the specific laboratory protocol, a derivatization step may be performed (e.g., butylation) to convert the acylcarnitines to their butyl esters, which can improve analytical performance.[7][8] However, underivatized methods are also common.[10][12]

-

-

Instrumental Analysis:

-

Introduction: The prepared extract is introduced into the mass spectrometer, typically via flow injection analysis (FIA) or after separation by high-performance liquid chromatography (HPLC).[10][13] FIA-MS/MS is faster and sufficient for screening, while LC-MS/MS provides better separation of isomers and is often used for confirmatory or second-tier testing.[10]

-

Ionization: Electrospray ionization (ESI) is used to generate positively charged molecular ions of the acylcarnitines.

-

Detection (MS/MS): The tandem mass spectrometer is operated in a precursor ion (or "parent") scan mode. All ions entering the instrument are fragmented, but only those fragments that produce a specific, common product ion (m/z 85 for carnitine and its derivatives) are detected. This makes the method highly specific for the acylcarnitine class of compounds. The concentration of each specific acylcarnitine (like C8) is determined by its unique parent molecular ion mass.

-

-

Data Processing and Quantification:

-

The intensity of the signal for endogenous C8 is compared to the intensity of the signal from the known amount of the spiked isotope-labeled C8 internal standard.

-

This ratio is used to calculate the precise concentration of C8 in the original blood spot, typically reported in micromoles per liter (µmol/L).

-

Data Interpretation and Clinical Significance

The accurate interpretation of this compound levels is crucial for the effectiveness of a newborn screening program. This involves comparing the measured C8 value against established reference ranges or cutoff values.

Quantitative Data

The concentration of this compound is dramatically higher in newborns with MCAD deficiency compared to unaffected infants.

| Analyte | Unaffected Newborns (µmol/L) | MCAD-Deficient Newborns (µmol/L) | Reference(s) |

| This compound (C8) | Typically ≤ 0.22 | Median: 8.4 (Range: 3.1 - 28.3) | [8][14] |